molecular formula C23H16ClFN4O B5586596 4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

Cat. No. B5586596
M. Wt: 418.8 g/mol
InChI Key: WRIOBUMZKXELRQ-VULFUBBASA-N
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Description

The compound "4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide" is part of a class of organic molecules that have garnered interest for their potential biological activities and unique chemical properties. Research on similar compounds has shown a variety of applications, including antimicrobial and anticancer activities. These studies highlight the significance of synthesizing and analyzing such compounds for their potential use in various fields of science and medicine (Asegbeloyin et al., 2014).

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of specific pyrazole derivatives with benzohydrazides in the presence of a catalyst. For instance, one method involves refluxing ethanol to facilitate the reaction, which results in the desired benzohydrazide derivatives characterized by NMR spectroscopy and single-crystal X-ray structure study (Asegbeloyin et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, such as single-crystal X-ray diffraction, reveals that these molecules can exhibit nonplanar structures with significant intermolecular hydrogen bonding. This bonding forms a seven-membered ring system that is crucial for the stability and reactivity of the compound (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of complexes with various metal ions, such as Co(II), Ni(II), and Cu(II). These complexes are characterized by elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies. Such reactions expand the utility of the compound by incorporating metal ions, which could enhance its biological activity or alter its chemical properties for specific applications (Asegbeloyin et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The study and application of this compound would depend on its intended use. If it shows promising activity in preliminary studies, it could be further investigated for potential uses in various fields, such as medicinal chemistry .

properties

IUPAC Name

4-chloro-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4O/c24-19-10-6-17(7-11-19)23(30)27-26-14-18-15-29(21-4-2-1-3-5-21)28-22(18)16-8-12-20(25)13-9-16/h1-15H,(H,27,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIOBUMZKXELRQ-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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